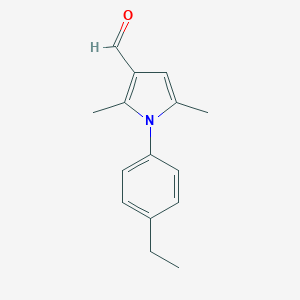
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as 4-ethylphenyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is an organic compound belonging to the family of pyrrole-3-carbaldehydes. It is a colorless, flammable liquid with a sweet, pungent odor. It has been widely studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Pyrrole Derivatives : Pyrrole chalcone derivatives like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) have been synthesized using aldol condensation, involving compounds similar to 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This synthesis process includes spectroscopic analyses and quantum chemical calculations (Singh, Rawat, & Sahu, 2014).
Hydrogen-bonding Patterns : Studies on derivatives of 2,4-dimethylpyrrole, closely related to the compound , provide insights into hydrogen-bonding patterns, which are crucial for understanding the molecular interactions and structure (Senge & Smith, 2005).
Phosphino-Pyrrole Derivatives Synthesis : Research on the synthesis of 4-phosphino-1H-pyrrole-3-carbaldehyde derivatives, similar to the compound of interest, reveals methods for producing chiral bidentate phosphine ligands, indicating potential applications in catalysis (Smaliy et al., 2013).
Chemical Reactions and Properties
Photochemical Substitution : Studies on halogenopyrrole derivatives, including compounds structurally similar to 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, have shown interesting photochemical behaviors that could be relevant in synthetic chemistry (D’Auria et al., 1997).
Non-linear Optical Properties : Investigations into chalcones with pyrrole moieties have shown properties relevant for non-linear optical (NLO) materials. This indicates potential applications of similar compounds, like 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, in the field of optoelectronics (Singh et al., 2014).
Spectroscopic Analysis : The synthesis of compounds like ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and their characterization through spectroscopy methods and quantum chemical calculations can provide insights into similar compounds' structural and chemical properties (Singh, Kumar, Tiwari, & Rawat, 2013).
Potential Applications
Catalysis of Polymerization : Aluminum complexes supported by pyrrole-based ligands, related to the compound , have been shown to catalyze the ring-opening polymerization of ɛ-caprolactone, suggesting possible catalytic applications (Qiao, Ma, & Wang, 2011).
Synthesis of Pharmacological Intermediates : Pyrrole derivatives have been used in the synthesis of small molecule anticancer drugs, indicating the potential use of similar compounds in pharmaceutical research (Wang, Tu, Han, & Guo, 2017).
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-4-13-5-7-15(8-6-13)16-11(2)9-14(10-17)12(16)3/h5-10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTOIZUKXXRNDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B422411.png)
![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-pyridinyl)acetamide](/img/structure/B422413.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-isopropylphenyl)-4-methylbenzenesulfonamide](/img/structure/B422417.png)
![N-(1,3-benzodioxol-5-yl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B422418.png)
![6-chloro-4-(4-isopropylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B422419.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B422421.png)
![N-(2,4-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B422422.png)
![ethyl 2-[(4,5-dibromo-2-furyl)methylene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B422423.png)
![Ethyl 4-(4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}benzoyl)piperazine-1-carboxylate](/img/structure/B422424.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide](/img/structure/B422426.png)
![2-{3,5-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B422428.png)
![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B422429.png)
![N-(3,4-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B422432.png)